molecular formula C18H25N3O2S B2825349 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897487-74-0

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2825349
CAS No.: 897487-74-0
M. Wt: 347.48
InChI Key: JQFKOFQAWRNMNN-UHFFFAOYSA-N
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Description

This compound (CAS RN: 897487-74-0) features a benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 5. The benzothiazole moiety is linked via a piperazine ring to a pentan-1-one chain. Its molecular formula is C₁₈H₂₅N₃O₂S, with a molecular weight of 347.475 g/mol . The benzothiazole ring system is known for its role in medicinal chemistry, often contributing to receptor binding and metabolic stability. The extended pentanone chain may enhance hydrophobic interactions in biological systems, while the piperazine spacer provides conformational flexibility, a common feature in CNS-targeting agents.

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-4-5-6-15(22)20-9-11-21(12-10-20)18-19-16-14(23-3)8-7-13(2)17(16)24-18/h7-8H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFKOFQAWRNMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Substitution Reactions: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Piperazine Derivatization: The piperazine moiety can be attached via nucleophilic substitution reactions, often involving the use of a suitable alkyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Arylpiperazine-Pentanone Scaffolds

  • MK30 (1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one):

    • Key differences : Replaces the benzothiazole group with a trifluoromethylphenyl substituent.
    • Impact : The electron-withdrawing trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier penetration compared to the target compound. However, the absence of the benzothiazole ring could reduce aromatic stacking interactions in specific receptors .
    • Molecular weight : 327.35 g/mol (vs. 347.475 g/mol for the target).
  • QD10 (1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one): Key differences: Shorter ethanone chain and a benzoylphenoxy-propyl side chain. The benzoyl group introduces hydrogen-bonding capabilities absent in the target compound . Molecular weight: 455.55 g/mol.

Compounds with Alternative Heterocyclic Cores

  • 1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole :

    • Key differences : Benzimidazole core instead of benzothiazole.
    • Impact : Benzimidazoles are associated with proton pump inhibition (e.g., omeprazole), whereas benzothiazoles are linked to kinase inhibition. The phenylpiperazine side chain in this compound may target serotonin/dopamine receptors .
  • Urea Derivatives (): Example: 11a (1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea). Key differences: Urea linkage and hydrazinyl-oxoethyl substituents. Yields for these derivatives exceed 85% .

Functional Group Variations

  • Trifluoromethylphenyl Oximes (): Example: (Z)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl) oxime. Key differences: Oxime functional group and trifluoromethyl substitution. Impact: Oximes can act as prodrugs or chelators, offering redox activity absent in the target compound. The trifluoromethyl group enhances metabolic stability .

Pharmacological Profiles

  • QD Series () : Evaluated as dual-active histamine H3 receptor ligands with antioxidant properties. The target’s benzothiazole may similarly confer antioxidant effects via radical scavenging .
  • MK30: Arylpiperazine-pentanone derivatives are often explored for CNS disorders due to serotonin/dopamine receptor modulation. The benzothiazole in the target compound may shift selectivity toward kinases or antimicrobial targets .

Biological Activity

The compound 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a methoxy group and a piperazine moiety. The presence of these functional groups contributes to its unique biological profile. It is essential to understand the structure to appreciate its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
  • Receptor Modulation : It potentially interacts with G-protein coupled receptors involved in signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-468) with GI50 values less than 1 nM, indicating potent activity against cancer cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves disrupting bacterial cell walls or inhibiting essential enzymes .

Anti-inflammatory Effects

Some derivatives of benzothiazole have demonstrated anti-inflammatory effects in preclinical studies. These effects are likely mediated by the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antitumor Studies : A study demonstrated that benzothiazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Enzyme Inhibition : Compounds related to this structure were found to inhibit AChE effectively, with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Pharmacological Evaluations : In vivo studies have indicated that these compounds can reduce tumor growth in animal models, further supporting their anticancer potential .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAnticancer< 1
Compound BAntimicrobial2.14
Compound CAChE Inhibition0.63
Compound DAnti-inflammatoryNot specified

Q & A

Basic: What synthetic strategies are employed for synthesizing 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions starting with the formation of the benzothiazole core, followed by piperazine coupling and ketone functionalization. Key steps include:

  • Benzothiazole Ring Formation : Condensation of substituted anilines with sulfur sources under controlled temperature (e.g., 80–120°C) .
  • Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety, requiring inert atmospheres and catalysts like Pd .
  • Ketone Introduction : Acylation using pentanoyl chloride or via Friedel-Crafts reactions .
    Optimization : Reaction parameters (temperature, solvent polarity, pH) are systematically varied. For example, polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while chromatography (HPLC, flash) ensures purity .

Advanced: How can researchers address contradictions in reported biological activity between this compound and its structural analogs?

Contradictions often arise from variations in substituent positioning or assay conditions. Methodological approaches include:

  • Comparative Structural Analysis : Use crystallographic data (via SHELX ) or NMR to confirm stereochemistry and identify key interactions (e.g., hydrogen bonding with benzothiazole’s methoxy group) .
  • Standardized Bioassays : Re-evaluate activity under uniform conditions (e.g., fixed ATP concentrations in kinase assays) to isolate substituent effects. For example, replacing 4-methoxy with 4-chloro may alter binding affinity by 10–100× .
  • Computational Modeling : Molecular docking (AutoDock, Schrödinger) identifies steric clashes or electronic mismatches in analog-target interactions .

Structural Analysis: What advanced spectroscopic and crystallographic techniques validate the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., methoxy group at C4 vs. C7) and piperazine coupling. NOESY detects spatial proximity between benzothiazole and pentanone groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 388.18) and fragmentation patterns .
  • X-ray Crystallography : SHELX refines crystal structures to resolve ambiguities in bond angles/planarity, critical for SAR studies .

Mechanistic Studies: What methodologies elucidate the compound’s neuroprotective mechanism in Alzheimer’s disease models?

  • Enzyme Inhibition Assays : Measure acetylcholinesterase (AChE) inhibition via Ellman’s method. IC50_{50} values (e.g., 0.5–10 µM ) are compared to donepezil controls.
  • Molecular Dynamics Simulations : Track interactions between the benzothiazole moiety and AChE’s catalytic triad (e.g., π-π stacking with Trp86) .
  • In Vivo Models : Administer the compound in transgenic mice (APP/PS1) and quantify amyloid-β reduction via ELISA or immunohistochemistry .

Advanced: How to design structure-activity relationship (SAR) studies to improve pharmacokinetic properties?

  • Substituent Modulation :
    • Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., -Cl) at C4 to enhance metabolic stability. LogP adjustments via methyl/methoxy groups optimize blood-brain barrier penetration .
    • Pentanone Chain Alterations : Shorten the chain to reduce CYP450-mediated oxidation or introduce branched alkyl groups to slow clearance .
  • In Silico Screening : QSAR models predict ADMET profiles (e.g., SwissADME) to prioritize analogs with favorable bioavailability and low hepatotoxicity .

Basic: What purification techniques ensure high purity for in vitro assays?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes polar byproducts. Flash chromatography isolates intermediates with ≥95% purity .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to yield single crystals for structural validation .

Advanced: How to resolve discrepancies in cytotoxicity data across cell lines?

  • Cell Line Profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity. For example, glioblastoma lines (U87) may show higher apoptosis due to overexpression of target kinases .
  • Mechanistic Deconvolution : CRISPR knockouts or siRNA silencing of putative targets (e.g., PI3K/Akt) confirm on/off-target effects .

Methodological: What strategies mitigate degradation during long-term stability studies?

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile groups (e.g., ester hydrolysis in pentanone) .
  • Stabilization : Lyophilize with cryoprotectants (trehalose) or formulate in lipid nanoparticles to shield from oxidative degradation .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

  • Solubility Assays : Shake-flask method in buffers (pH 1.2–7.4) and co-solvents (DMSO/PEG400). LogS values typically range from -4 to -3 .
  • Formulation Strategies : Nanoemulsions or cyclodextrin complexes improve aqueous solubility by 10–50× .

Advanced: What computational tools predict off-target interactions to minimize toxicity?

  • Target Profiling : Use SEA (Similarity Ensemble Approach) or SwissTargetPrediction to identify unintended kinase or GPCR binding .
  • Toxicogenomics : RNA-seq of treated hepatocytes (HepG2) flags pathways like oxidative stress or ER stress .

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